Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate
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Overview
Description
Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring system with an ethyl ester group at the 7-position and a keto group at the 2-position. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate typically involves the condensation of 2-amino-4-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. This reaction leads to the formation of the quinoline ring system through a cyclization process . The reaction conditions often include refluxing the mixture in ethanol to facilitate the condensation and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as acetylcholinesterase and DNA topoisomerases.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and DNA repair, leading to its potential anticancer and antimicrobial effects.
Comparison with Similar Compounds
Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate can be compared with other similar compounds in the quinoline family:
Similar Compounds: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, ethyl 7-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, and ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.
Uniqueness: The presence of the ethyl ester group at the 7-position and the keto group at the 2-position distinguishes it from other quinoline derivatives.
This compound is a compound of significant interest due to its versatile reactivity and potential applications in various fields. Its unique structure and ability to undergo diverse chemical reactions make it a valuable building block in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-oxo-1H-quinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-4-3-8-5-6-11(14)13-10(8)7-9/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRFVRONBKNTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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